molecular formula C20H26ClN3O2S2 B6480736 N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215469-96-7

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B6480736
CAS RN: 1215469-96-7
M. Wt: 440.0 g/mol
InChI Key: NNUHVTJCRUITTI-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a diethylamino group, an ethoxy group, a benzothiazole group, and a carboxamide group attached to a thiophene ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Attached to this ring is a carboxamide group. The molecule also contains a benzothiazole group, which is a fused ring system containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group might undergo reactions typical of amines, such as acid-base reactions or alkylation. The carboxamide group could participate in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and carboxamide could make the compound soluble in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2.ClH/c1-4-22(5-2)11-12-23(19(24)17-8-7-13-26-17)20-21-16-10-9-15(25-6-3)14-18(16)27-20;/h7-10,13-14H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUHVTJCRUITTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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